5-(1,1-Difluoroethyl)-2-fluoropyridine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,1-Difluoroethyl)-2-fluoropyridine typically involves the introduction of fluorine atoms into a pyridine ring. One common method is the difluoromethylation of pyridine derivatives using difluoromethylating reagents. For instance, the reaction of 2-fluoropyridine with 1,1-difluoroethyl chloride in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using cost-effective and readily available reagents. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(1,1-Difluoroethyl)-2-fluoropyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cross-Coupling Reactions: It can participate in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Catalysts: Such as palladium or nickel for cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(1,1-Difluoroethyl)-2-fluoropyridine has several scientific research applications, including:
Medicinal Chemistry: It is used in the design and synthesis of pharmaceutical compounds due to its metabolic stability and unique electronic properties.
Materials Science: The compound’s fluorinated structure makes it suitable for use in the development of advanced materials with specific properties.
Biological Research: It can be used as a probe or ligand in biological studies to investigate molecular interactions and pathways.
Mechanism of Action
The mechanism of action of 5-(1,1-Difluoroethyl)-2-fluoropyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(1,1-Difluoroethyl)-2-fluoropyridine include:
- 2-(1,1-Difluoroethyl)-4-methyl-pyridine
- 1,1-Difluoroethylated aromatics
- Other fluorinated pyridine derivatives
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both difluoroethyl and fluoropyridine moieties. This combination imparts distinct chemical properties, such as enhanced metabolic stability and unique electronic characteristics, making it valuable for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
5-(1,1-difluoroethyl)-2-fluoropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N/c1-7(9,10)5-2-3-6(8)11-4-5/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBRIOFJSDNEON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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